UCH-L1 Inhibitor

説明

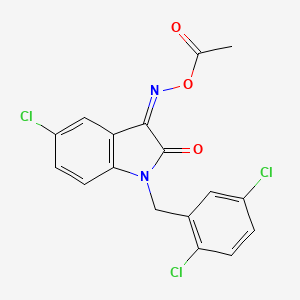

特性

CAS番号 |

668467-91-2 |

|---|---|

分子式 |

C17H11Cl3N2O3 |

分子量 |

397.6 g/mol |

IUPAC名 |

[(E)-[5-chloro-1-[(2,5-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate |

InChI |

InChI=1S/C17H11Cl3N2O3/c1-9(23)25-21-16-13-7-12(19)3-5-15(13)22(17(16)24)8-10-6-11(18)2-4-14(10)20/h2-7H,8H2,1H3/b21-16+ |

InChIキー |

OPQRFPHLZZPCCH-LTGZKZEYSA-N |

異性体SMILES |

CC(=O)O/N=C/1\C2=C(C=CC(=C2)Cl)N(C1=O)CC3=C(C=CC(=C3)Cl)Cl |

正規SMILES |

CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=C(C=CC(=C3)Cl)Cl |

外観 |

Solid powder |

ピクトグラム |

Environmental Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

C30 compound LDN 57444 LDN-57444 LDN57444 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of UCH-L1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ubiquitin C-terminal hydrolase L1 (UCH-L1) is a highly abundant deubiquitinating enzyme (DUB) predominantly expressed in neurons and testes, with ectopic expression observed in various cancers. It plays a critical role in ubiquitin homeostasis by hydrolyzing small C-terminal adducts of ubiquitin to generate ubiquitin monomers.[1] Dysregulation of UCH-L1 has been implicated in a range of pathologies, including neurodegenerative diseases like Parkinson's and Alzheimer's, as well as in the progression and metastasis of several cancers. This has positioned UCH-L1 as a compelling therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of UCH-L1 inhibitors, detailing their molecular interactions, impact on cellular signaling pathways, and the experimental methodologies used for their characterization.

The Core Biology of UCH-L1

UCH-L1 is a member of the UCH family of DUBs, characterized by a conserved catalytic triad (B1167595) composed of Cysteine (Cys90), Histidine (His161), and Aspartate (Asp176) residues that are essential for its hydrolase activity.[1] The enzyme's primary recognized function is to maintain the cellular pool of monoubiquitin by cleaving small peptides and adducts from the C-terminus of ubiquitin.[1][2] This function is crucial for the proper functioning of the ubiquitin-proteasome system (UPS), which governs the degradation of the majority of intracellular proteins.

Beyond its canonical hydrolase activity, UCH-L1 has been reported to possess a dimerization-dependent ubiquitin ligase activity, although this function remains a subject of debate.[1][2] Furthermore, UCH-L1 can bind to and stabilize monoubiquitin, thereby preventing its degradation and ensuring its availability for various cellular processes.[3][4]

The structural conformation of UCH-L1 is critical to its function. In its unbound state, the catalytic triad is in a distorted, non-functional conformation.[2] Binding to ubiquitin induces a conformational change that brings the catalytic residues into the correct orientation for hydrolysis.[5] This induced-fit mechanism provides a basis for the development of specific inhibitors.

Mechanisms of UCH-L1 Inhibition

UCH-L1 inhibitors can be broadly classified based on their mechanism of interaction with the enzyme: reversible and covalent.

Reversible Inhibition

Reversible inhibitors typically bind to the active site of UCH-L1 through non-covalent interactions, competing with the natural substrate, ubiquitin.

-

Isatin O-acyl Oximes (e.g., LDN-57444): This class of compounds acts as reversible, competitive, and active-site-directed inhibitors of UCH-L1.[6][7] LDN-57444, a prominent example, has been shown to inhibit UCH-L1 with a Ki of 0.40 µM.[6][7] By occupying the active site, these inhibitors prevent the binding and processing of ubiquitinated substrates.

Covalent Inhibition

Covalent inhibitors form a stable, long-lasting bond with a reactive residue in the active site of UCH-L1, most commonly the catalytic cysteine (Cys90). This leads to irreversible or slowly reversible inactivation of the enzyme.

-

Cyanopyrrolidines (e.g., GK13S): These compounds are highly potent and specific covalent inhibitors of UCH-L1.[8] GK13S, for instance, covalently modifies the catalytic Cys90.[8] Structural studies have revealed that GK13S locks the enzyme in a hybrid conformation between the apo and ubiquitin-bound states, which contributes to its high specificity.[8][9]

-

Fluoromethylketones (FMKs): These are another class of irreversible covalent inhibitors that target the active site cysteine of UCH-L1.

Quantitative Data on UCH-L1 Inhibitors

The potency and selectivity of various UCH-L1 inhibitors have been characterized using a range of biochemical and cellular assays. The following table summarizes key quantitative data for some of the most well-studied inhibitors.

| Inhibitor | Class | Mechanism | IC50 (µM) | Ki (µM) | Selectivity | References |

| LDN-57444 | Isatin Oxime | Reversible, Competitive | 0.88 (for UCH-L1) | 0.40 (for UCH-L1) | ~28-fold selective for UCH-L1 over UCH-L3 (IC50 = 25 µM) | [6][7][10][11] |

| GK13S | Cyanopyrrolidine | Covalent | 0.087 | - | Highly selective for UCH-L1 over other UCH family members | [12] |

| Isatin Oxime 30 | Isatin Oxime | Reversible, Competitive | 0.80-0.94 | 0.40 | Selective for UCH-L1 over UCH-L3 (IC50 = 17-25 µM) | [7] |

| IMP-1710 | Cyanamide | Covalent | 0.038 | - | Highly selective UCH-L1 probe | [13] |

Impact on Cellular Signaling Pathways

Inhibition of UCH-L1 disrupts ubiquitin homeostasis and consequently affects multiple downstream signaling pathways that are crucial for cell survival, proliferation, and stress responses.

p53 Signaling Pathway

UCH-L1 has been shown to stabilize the tumor suppressor protein p53. It can deubiquitinate p53, preventing its degradation by the proteasome.[14][15] Furthermore, UCH-L1 can form a complex with p53, MDM2, and ARF, leading to the activation of p53 signaling.[14] Inhibition of UCH-L1's deubiquitinase activity can therefore lead to decreased p53 levels and attenuated p53-mediated cell cycle arrest and apoptosis.[16]

Hypoxia-Inducible Factor 1α (HIF-1α) Pathway

UCH-L1 can deubiquitinate and stabilize HIF-1α, a key transcription factor that regulates cellular responses to hypoxia.[17][18] By removing ubiquitin chains, UCH-L1 prevents the proteasomal degradation of HIF-1α, leading to its accumulation and the activation of downstream target genes involved in angiogenesis, metabolism, and cell survival.[19][20] Inhibition of UCH-L1 can therefore suppress HIF-1α-dependent tumor progression and malignancy.[18][20]

References

- 1. Ubiquitin carboxy-terminal hydrolase L1 - Wikipedia [en.wikipedia.org]

- 2. Ubiquitin C-terminal hydrolase L1 (UCH-L1): structure, distribution and roles in brain function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pnas.org [pnas.org]

- 5. Ubiquitin C‐Terminal Hydrolase L1 (UCHL1), Beyond Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of inhibitors that elucidate the role of UCH-L1 activity in the H1299 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rndsystems.com [rndsystems.com]

- 11. ubpbio.com [ubpbio.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The tumor suppressor UCHL1 forms a complex with p53/MDM2/ARF to promote p53 signaling and is frequently silenced in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The ubiquitin peptidase UCHL1 induces G0/G1 cell cycle arrest and apoptosis through stabilizing p53 and is frequently silenced in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Ubiquitin carboxyl-terminal hydrolase L1 promotes hypoxia-inducible factor 1-dependent tumor cell malignancy in spheroid models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. portlandpress.com [portlandpress.com]

- 20. Ubiquitin carboxyl‐terminal hydrolase L1 promotes hypoxia‐inducible factor 1‐dependent tumor cell malignancy in spheroid models - PMC [pmc.ncbi.nlm.nih.gov]

UCH-L1 in Neurodegeneration: A Technical Guide to Core Functions and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ubiquitin C-terminal hydrolase L1 (UCH-L1), also known as PARK5, is one of the most abundant proteins in the central nervous system, constituting 1-5% of the total soluble protein in the brain.[1][2][3] It plays a pivotal role in the ubiquitin-proteasome system (UPS), which is essential for protein degradation and cellular homeostasis.[1][4][5] Dysfunction of UCH-L1, through genetic mutation, altered expression, or post-translational modification, is increasingly implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD).[2][6][7] This technical guide provides an in-depth review of UCH-L1's multifaceted functions, its role in neurodegenerative signaling pathways, quantitative data from key studies, and detailed experimental protocols relevant to its investigation.

Core Functions of UCH-L1

UCH-L1 is a multifunctional protein with both enzymatic and non-enzymatic roles. Its primary functions are tied to the ubiquitin-proteasome system.

Dual Enzymatic Activity

UCH-L1 possesses two opposing enzymatic activities that are critical to its function:

-

Deubiquitinase (DUB) Activity: As a hydrolase, UCH-L1 cleaves ubiquitin from small-molecule adducts and short polypeptide chains, thereby recycling monomeric ubiquitin and maintaining the free ubiquitin pool necessary for proper UPS function.[2][8][9] This is considered its canonical and most well-understood role.

-

Ubiquitin Ligase Activity: UCH-L1 can also function as a ubiquitin ligase.[10] This activity is dependent on the dimerization of UCH-L1 and, unlike canonical E3 ligases, does not require ATP.[11] The ligase activity of UCH-L1 has been shown to generate K63-linked ubiquitin chains, which are typically not associated with proteasomal degradation but rather with signaling and trafficking pathways.[11] This dual functionality places UCH-L1 at a critical juncture in controlling protein fate.

UCH-L1 in Neurodegenerative Disease Pathogenesis

Alterations in UCH-L1 function, expression, or solubility are a common thread in many neurodegenerative diseases.

Alzheimer's Disease (AD)

In AD, UCH-L1 dysfunction contributes to both amyloid and tau pathologies.

-

Amyloid-β (Aβ) Pathology: Reduced UCH-L1 activity is linked to an upregulation of β-Secretase 1 (BACE1), the key enzyme for Aβ production.[1][8] This occurs partly through impaired lysosomal degradation of BACE1 and activation of the NF-κB pathway.[8] Conversely, Aβ oligomers can inhibit UCH-L1 activity, creating a detrimental feedback loop.[8]

-

Tau Pathology: UCH-L1 helps maintain tau solubility and prevent its hyperphosphorylation.[1] Lower levels or oxidative modification of UCH-L1 contribute to the formation of neurofibrillary tangles (NFTs).[1][11] In fact, UCH-L1 has been found to be a component of NFTs in AD brains.[8]

-

Neuroinflammation: UCH-L1 depletion is correlated with decreased levels of TREM2, a key receptor on myeloid cells, suggesting a role in modulating neuroinflammatory responses.[1][4][5]

Parkinson's Disease (PD)

UCH-L1's link to PD is complex, involving both loss-of-function and gain-of-function mechanisms.

-

Mutations: The missense mutation I93M is associated with a familial form of PD and results in decreased hydrolase activity.[2] In contrast, the S18Y polymorphism has been associated with a reduced risk of PD in some populations, potentially by decreasing the problematic ligase activity of UCH-L1.[10][12][13]

-

α-Synuclein Aggregation: Oxidized or S-nitrosylated UCH-L1 can become structurally unstable and co-aggregate with α-synuclein in Lewy bodies, the pathological hallmark of PD.[2] The ligase activity of UCH-L1 may also directly promote the accumulation of α-synuclein.[10]

-

Mitochondrial Function: Recent studies suggest UCH-L1 interacts with the PINK1/Parkin pathway, which is critical for mitophagy. Loss of UCH-L1 can rescue some PD-related defects by suppressing glycolysis and activating AMPK-mediated mitophagy.[14]

Huntington's Disease (HD)

The role of UCH-L1 in HD is less defined but appears to be a genetic modifier.

-

Genetic Modifier: The S18Y polymorphism in the UCH-L1 gene has been identified as a modest modifier of the age of onset in HD.[15][16] This suggests that UCH-L1's activity can influence the progression of the disease, which is caused by CAG repeat expansions in the Huntingtin (HTT) gene.[15][16][17]

Quantitative Data Summary

The following tables summarize key quantitative data related to UCH-L1 expression, function, and its alteration in neurodegenerative diseases.

Table 1: UCH-L1 Expression and Properties

| Parameter | Value/Observation | Reference(s) |

| Abundance in Brain | 1-5% of total soluble protein | [1][2][3] |

| Molecular Weight | ~27 kDa (223 amino acids) | [2][18] |

| Primary Location | Cytoplasm of neurons | [18] |

| Membrane Association | 20-50% can be membrane-associated | [18] |

| Sub-regional Expression | Cortex, hippocampus, thalamus, brain stem, cerebellum | [1][3] |

Table 2: UCH-L1 Alterations in Neurodegenerative Diseases

| Disease | Finding | Quantitative Metric/Effect | Reference(s) |

| Alzheimer's Disease | Decreased soluble UCH-L1 | Inversely proportional to the number of tangles | [11] |

| Alzheimer's Disease | Reduced hydrolytic activity | ~20% reduction in APP/PS1 mouse model | [19] |

| Alzheimer's Disease | CSF UCH-L1 as biomarker | High levels predict faster transition to tau pathology | [1] |

| Parkinson's Disease | I93M (PARK5) mutation | Decreased hydrolase activity | [2] |

| Parkinson's Disease | S18Y polymorphism | Reduced PD risk; reduced ligase activity | [10][12] |

| Parkinson's Disease | Plasma UCH-L1 levels | Correlates with UPDRS Part III motor scores (β=3.87) | [20] |

| Huntington's Disease | S18Y polymorphism | Accounts for 15.6% of variance in age of onset | [15] |

| Traumatic Brain Injury | Serum UCH-L1 levels | 61% of total AUC observed within 24h post-injury | [21] |

Key Experimental Protocols

This section outlines methodologies for investigating UCH-L1 function.

Deubiquitinase (DUB) Activity Assay

This protocol describes a common fluorogenic assay to measure the hydrolase activity of UCH-L1.

-

Principle: The assay utilizes a substrate like Ubiquitin-AMC (Ub-7-amido-4-methylcoumarin), where the fluorescence of AMC is quenched by its conjugation to ubiquitin. UCH-L1's hydrolase activity cleaves the bond, releasing free AMC, which fluoresces. The rate of increase in fluorescence is directly proportional to UCH-L1 activity.[22]

-

Materials:

-

Recombinant purified UCH-L1 protein

-

Ubiquitin-AMC substrate (e.g., from BPS Bioscience, Enzo Life Sciences)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 0.5 mM EDTA, 1 mM DTT, 0.1 mg/ml BSA)

-

Test inhibitors (e.g., Ubiquitin Aldehyde) and vehicle control (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~350-360 nm, Emission: ~450-460 nm)

-

-

Methodology:

-

Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor in assay buffer.

-

Enzyme/Inhibitor Incubation: To each well, add a fixed amount of UCH-L1 enzyme. Add the test inhibitor or vehicle control. Incubate for 15-30 minutes at 37°C to allow for binding.

-

Reaction Initiation: Add Ub-AMC substrate to all wells to initiate the reaction. The final concentration should be near the Km for the enzyme.

-

Measurement: Immediately place the plate in the microplate reader. Measure fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at 37°C.

-

Data Analysis: Determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence vs. time curve. For inhibitor studies, plot the percent activity remaining against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Protein-Protein Interaction Analysis: Co-Immunoprecipitation (Co-IP)

This protocol is used to identify proteins that interact with UCH-L1 within a cellular context.

-

Principle: An antibody specific to UCH-L1 is used to capture UCH-L1 from a cell lysate. Proteins that are bound to UCH-L1 will be "co-precipitated" and can then be identified by Western Blot or mass spectrometry.[23]

-

Materials:

-

Cultured cells or tissue lysate

-

Lysis Buffer (non-denaturing, e.g., RIPA buffer with protease/phosphatase inhibitors)

-

Anti-UCH-L1 antibody (for immunoprecipitation)

-

Isotype control antibody (e.g., normal rabbit IgG)

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE loading buffer)

-

-

Methodology:

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (protein extract).

-

Pre-clearing: Incubate the protein extract with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the anti-UCH-L1 antibody or IgG control to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads (using a magnet or centrifugation) and discard the supernatant. Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes to elute the proteins and denature them.

-

Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Analyze by Western Blot using an antibody against the suspected interacting protein, or by mass spectrometry for unbiased discovery of binding partners.[23]

-

Animal Models for Studying UCH-L1

Several rodent models are instrumental in studying the in vivo consequences of UCH-L1 dysfunction.

-

Gracile Axonal Dystrophy (gad) Mice: This spontaneous mutant mouse line has a deletion in the Uchl1 gene, removing critical residues for enzymatic activity.[9][24] These mice exhibit sensory ataxia followed by motor deficits and posterior paralysis, with a primary pathology of axonal degeneration in the gracile tract.[9]

-

Uchl1 Knockout Mice: Mice with a targeted deletion of the Uchl1 gene recapitulate the neurodegenerative phenotypes of the gad mice.[2][24] Studies in these mice have shown that UCH-L1 deficiency leads to increased protein turnover, ER stress, and eventual proteasomal impairment.[2][18] These models are crucial for investigating the systemic and CNS-specific roles of UCH-L1 and for testing therapeutic interventions.[25][26]

References

- 1. mdpi.com [mdpi.com]

- 2. Role of UCHL1 in the pathogenesis of neurodegenerative diseases and brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. UCH-L1 in Alzheimer’s Disease: A Crucial Player in Dementia-Associated Mechanisms [ouci.dntb.gov.ua]

- 5. UCH-L1 in Alzheimer's Disease: A Crucial Player in Dementia-Associated Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of ubiquitin C-terminal hydrolase L1 in neurodegenerative disorders. | Semantic Scholar [semanticscholar.org]

- 7. The functions of UCH-L1 and its relation to neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The Decrease of Uch-L1 Activity Is a Common Mechanism Responsible for Aβ 42 Accumulation in Alzheimer’s and Vascular Disease [frontiersin.org]

- 9. academic.oup.com [academic.oup.com]

- 10. The UCH-L1 gene encodes two opposing enzymatic activities that affect alpha-synuclein degradation and Parkinson's disease susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. It Is All about (U)biquitin: Role of Altered Ubiquitin-Proteasome System and UCHL1 in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ubiquitin Carboxyl-Terminal Hydrolase L1 and Its Role in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. UCHL1 is a Parkinson's disease susceptibility gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Loss of UCHL1 rescues the defects related to Parkinson's disease by suppressing glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Polymorphism of HD and UCHL-1 genes in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Glimpse of Molecular Biomarkers in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Scientists tame biological trigger of deadly Huntington’s disease | UCR News | UC Riverside [news.ucr.edu]

- 18. pnas.org [pnas.org]

- 19. portlandpress.com [portlandpress.com]

- 20. [PDF] Plasma ubiquitin C-terminal hydrolase L1 levels reflect disease stage and motor severity in Parkinson’s disease | Semantic Scholar [semanticscholar.org]

- 21. Biokinetic Analysis of Ubiquitin C-Terminal Hydrolase-L1 (UCH-L1) in Severe Traumatic Brain Injury Patient Biofluids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. What techniques are used to study protein-protein interactions? [synapse.patsnap.com]

- 24. Loss of UCHL1 promotes age-related degenerative changes in the enteric nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 25. oaepublish.com [oaepublish.com]

- 26. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]

The Dual Role of UCH-L1 in Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ubiquitin Carboxy-terminal Hydrolase L1 (UCH-L1), a deubiquitinating enzyme, has emerged as a critical and complex player in the landscape of oncology. Initially recognized for its abundance in neuronal tissues, its dysregulation has been increasingly implicated in the pathogenesis and progression of numerous human cancers. This technical guide provides an in-depth exploration of the multifaceted role of UCH-L1 in cancer, detailing its paradoxical functions as both a tumor suppressor and an oncogene. We delve into the intricate signaling pathways it modulates, present quantitative data on its functional impact, and provide detailed experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to understanding and targeting UCH-L1 in cancer therapy.

Introduction: The Enigma of UCH-L1 in Cancer

UCH-L1, also known as PGP9.5, is a member of the deubiquitinating enzyme (DUB) family, primarily functioning to cleave ubiquitin from small substrates and maintain the cellular pool of monoubiquitin.[1] Beyond its hydrolase activity, it has also been suggested to possess ubiquitin ligase activity and a role in stabilizing ubiquitin monomers.[1] This functional versatility contributes to its complex and often contradictory roles in cancer.[2][3]

In some malignancies, UCH-L1 expression is silenced, often via promoter methylation, suggesting a tumor-suppressive function.[1][2][3] Conversely, in other cancer types, UCH-L1 is overexpressed and associated with enhanced tumor growth, metastasis, and chemoresistance, indicative of an oncogenic role.[1][2][3] This dual nature is highly dependent on the specific cancer type, the cellular context, and the molecular milieu.

The Dichotomous Functions of UCH-L1: Tumor Suppressor vs. Oncogene

The role of UCH-L1 in cancer is not monolithic; it can either inhibit or promote tumorigenesis through various mechanisms.

UCH-L1 as a Tumor Suppressor

In several cancers, including hepatocellular carcinoma, nasopharyngeal carcinoma, and certain breast cancers, UCH-L1 acts as a tumor suppressor.[2][4] Its suppressive functions are often linked to the stabilization of key tumor suppressor proteins.

-

p53 Stabilization: UCH-L1 can deubiquitinate and stabilize the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis.[2][4][5] In nasopharyngeal carcinoma, UCH-L1 has been shown to form a complex with p53, MDM2, and p14ARF, leading to p53 stabilization by deubiquitinating p53 and p14ARF while promoting the ubiquitination and degradation of the p53 inhibitor, MDM2.[5][6]

-

Induction of Apoptosis: Overexpression of UCH-L1 has been demonstrated to induce apoptosis in breast cancer cells, potentially through the PI3K/Akt signaling pathway.[7][8][9]

-

Cell Cycle Arrest: By stabilizing p53, UCH-L1 can induce the expression of p21, a cyclin-dependent kinase inhibitor, resulting in G0/G1 cell cycle arrest.[4][10][11]

UCH-L1 as an Oncogene

Conversely, in a wide range of cancers, such as non-small cell lung cancer (NSCLC), prostate cancer, and melanoma, UCH-L1 functions as an oncogene, promoting cancer progression and metastasis.[1][3]

-

Activation of Pro-Survival Pathways: UCH-L1 can activate pro-survival signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, thereby promoting cell proliferation and inhibiting apoptosis.[2][3]

-

Promotion of Metastasis: UCH-L1 is a key regulator of tumor cell invasion and metastasis.[12] It can promote the epithelial-to-mesenchymal transition (EMT), a critical process in cancer cell dissemination.[13] In prostate cancer, UCH-L1 expression is highly correlated with metastatic potential.[14]

-

Enhancement of Cell Proliferation: In some contexts, UCH-L1 has been shown to enhance cell proliferation by interacting with and potentiating the activity of cyclin-dependent kinases (CDKs), such as CDK1, CDK4, and CDK5.[13][15]

Quantitative Data on UCH-L1's Role in Cancer Progression

The following tables summarize quantitative data from various studies, illustrating the impact of UCH-L1 on key cancer-related cellular processes.

| Cancer Type | Experimental System | UCH-L1 Modulation | Effect on Cell Proliferation | Reference |

| Breast Cancer (MCF-7) | In vitro | Overexpression | Decreased cell growth | [7] |

| Breast Cancer (MDA-MB-231) | In vitro | Overexpression | Significant decrease at 48h and 72h | [1] |

| Uterine Serous Carcinoma (ARK1, ARK2) | In vitro | siRNA knockdown | Reduced cell proliferation | [3] |

| Myoblast (C2C12) | In vitro | siRNA knockdown | Significantly reduced proliferation | [16] |

| HeLa Cells | In vitro | Overexpression | Significantly increased viable cell numbers | [13] |

| Cancer Type | Experimental System | UCH-L1 Modulation | Effect on Apoptosis | Reference |

| Breast Cancer (MCF-7) | In vitro | Overexpression | Induced apoptosis | [7][8] |

| Breast Cancer (MDA-MB-231) | In vitro | Overexpression | Increased apoptosis (2.5-fold increase) | [1] |

| Lung Adenocarcinoma | In vitro | siRNA knockdown | Higher probability of apoptosis | [8] |

| Nasopharyngeal Carcinoma (HONE1, CNE1) | In vitro | Overexpression | Promoted tumor cell apoptosis | [6] |

| Cancer Type | Experimental System | UCH-L1 Modulation | Effect on Invasion/Metastasis | Reference |

| Prostate Cancer (DU145) | In vitro | Knockdown | Reduced migration and invasiveness | [13] |

| Breast Cancer (MCF-7, MDA-MB-468) | In vitro | Overexpression | Enhancement of invasion | [17] |

| Non-Small Cell Lung Cancer (H157) | In vivo (murine xenograft) | siRNA knockdown | Attenuated lung metastasis | [1] |

| Double-Negative Prostate Cancer | In vivo | Knockdown | Significantly delayed spontaneous metastasis and metastatic colonization | [14] |

| Melanoma (B16F10) | In vitro | Overexpression | Increased ability for invasion | [18] |

| Cancer Type | Experimental System | UCH-L1 Modulation | Effect on Tumor Growth (In Vivo) | Reference |

| Double-Negative Prostate Cancer | Nude mice | Knockdown | Decreased tumor growth | [14] |

| Uterine Serous Carcinoma | USC-bearing mice | UCH-L1 inhibitor | Reduced tumor growth and improved overall survival | [3] |

| Neuroendocrine Carcinomas | In vivo | Loss of UCH-L1 | Decreased tumor growth and inhibited metastasis | [9] |

Signaling Pathways Modulated by UCH-L1

UCH-L1 exerts its diverse functions by intervening in several critical signaling pathways.

The p53 Signaling Pathway

As a tumor suppressor, UCH-L1 can positively regulate the p53 pathway. By deubiquitinating and stabilizing p53, it promotes the transcription of p53 target genes involved in cell cycle arrest and apoptosis.

The PI3K/Akt Signaling Pathway

In its oncogenic role, UCH-L1 frequently activates the PI3K/Akt pathway, a central regulator of cell survival, proliferation, and growth.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway, another critical regulator of cell growth and differentiation, can also be activated by UCH-L1 in a cancer-promoting context.

References

- 1. The Ubiquitin Peptidase UCHL1 Induces G0/G1 Cell Cycle Arrest and Apoptosis Through Stabilizing p53 and Is Frequently Silenced in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting UCHL1 Induces Cell Cycle Arrest in High-Risk Multiple Myeloma with t(4;14) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]

- 5. Lentiviral transfection - Chen Lab [uhcancercenter.org]

- 6. youtube.com [youtube.com]

- 7. Tumorigenicity Assay in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. UCHL1 acts as a potential oncogene and affects sensitivity of common anti-tumor drugs in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. UCHL1 is a potential molecular indicator and therapeutic target for neuroendocrine carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. genuinbiotech.com [genuinbiotech.com]

- 12. Ubiquitin C‑terminal hydrolase‑L1: A new cancer marker and therapeutic target with dual effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. UCH-L1 promotes cancer metastasis in prostate cancer cells through EMT induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. escholarship.org [escholarship.org]

- 16. origene.com [origene.com]

- 17. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Discovering Novel UCH-L1 Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin C-terminal hydrolase L1 (UCH-L1) is a highly abundant deubiquitinating enzyme primarily expressed in neurons and the diffuse neuroendocrine system. It plays a crucial role in the ubiquitin-proteasome system by hydrolyzing small C-terminal adducts of ubiquitin to generate free ubiquitin monomers. Dysregulation of UCH-L1 activity has been implicated in a variety of pathological conditions, including neurodegenerative diseases such as Parkinson's and Alzheimer's, as well as in the progression and metastasis of various cancers.[1][2][3][4][5][6][7][8] This dual role in disparate disease areas has positioned UCH-L1 as a compelling therapeutic target for novel inhibitor development. This guide provides a comprehensive overview of the methodologies and key considerations for the discovery and characterization of novel UCH-L1 inhibitors.

UCH-L1 Inhibitors: A Quantitative Overview

A number of small molecule inhibitors of UCH-L1 have been identified through various screening and medicinal chemistry efforts. These compounds exhibit a range of potencies and mechanisms of action. A summary of key inhibitors and their reported activities is presented below.

| Inhibitor | Type | IC50 (UCH-L1) | Ki (UCH-L1) | Selectivity Notes | Reference(s) |

| LDN-57444 | Reversible, Competitive | 0.88 µM | 0.40 µM | Also inhibits UCH-L3 (IC50 = 25 µM) | [2][9][10] |

| Isatin O-acyl oximes | Reversible, Competitive | 0.80 - 0.94 µM | 0.40 µM (for compound 30) | Selective over UCH-L3 (IC50 = 17-25 µM) | [1] |

| IMP-1710 | Covalent | 38 nM | - | Selective over a panel of 20 other deubiquitinating enzymes at 1 µM. | [5][11][12] |

| 6RK73 | Covalent, Irreversible | 0.23 µM | - | Highly selective over UCH-L3 (IC50 = 236 µM). | [4][13][14][15] |

| 8RK59 | Covalent | ~1 µM | - | Binds to the active-site cysteine. | [3][15] |

| Cyanopyrrolidine Cpd 1 | Covalent | 0.67 µM | - | Also inhibits UCH-L3 (IC50 = 6.4 µM). | [10][16] |

| Fluoromethylketone 34 | Covalent | 7.7 µM | - | No observable activity against UCH-L3. | [17] |

Experimental Workflows and Protocols

The discovery of novel UCH-L1 inhibitors typically follows a structured workflow, from initial high-throughput screening to identify hits, followed by detailed characterization and validation.

Workflow for Novel UCH-L1 Inhibitor Discovery

Detailed Experimental Protocols

1. UCH-L1 Deubiquitinase Activity Assay using Ubiquitin-AMC

This fluorogenic assay is a primary method for high-throughput screening of UCH-L1 inhibitors.[12][18][19][20]

-

Principle: The assay utilizes a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC). Cleavage of the amide bond between ubiquitin and AMC by active UCH-L1 releases free AMC, which fluoresces upon excitation. The increase in fluorescence is directly proportional to UCH-L1 enzymatic activity.

-

Materials:

-

Recombinant human UCH-L1 protein

-

Ubiquitin-AMC substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

Test compounds dissolved in DMSO

-

96-well or 384-well black, flat-bottom plates

-

Fluorescence plate reader capable of excitation at ~350-380 nm and emission at ~440-460 nm.

-

-

Protocol:

-

Prepare a 1x Assay Buffer containing 5 mM DTT.

-

Prepare serial dilutions of the test compounds in 1x Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

-

In a microplate, add 25 µL of diluted UCH-L1 (e.g., to a final concentration of 80 pg/µL) to all wells except the "Negative Control" wells.

-

To the "Negative Control" wells, add 25 µL of 1x Assay Buffer.

-

Add 5 µL of the diluted test compounds to the appropriate wells. To "Positive Control" and "Negative Control" wells, add 5 µL of 1x Assay Buffer containing the same concentration of DMSO as the compound wells.

-

Pre-incubate the plate at room temperature for 30 minutes with gentle agitation to allow the compounds to interact with the enzyme.

-

Prepare the Ub-AMC substrate solution by diluting it in 1x Assay Buffer (e.g., 400-fold dilution).

-

Initiate the reaction by adding 20 µL of the diluted Ub-AMC substrate to all wells. Protect the plate from direct light.

-

Incubate the plate at room temperature for 30 minutes.

-

Read the fluorescence intensity using a plate reader with excitation at 350 nm and emission at 460 nm.

-

2. Fluorescence Polarization (FP) Assay for Hit Confirmation

FP assays are a valuable orthogonal method to confirm hits from primary screens and to study binding affinities.

-

Principle: This assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ubiquitin probe. When the small fluorescent probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger UCH-L1 protein, the tumbling rate slows down, leading to an increase in fluorescence polarization. An inhibitor that prevents this binding will result in a low polarization signal.

-

Materials:

-

Recombinant human UCH-L1 protein

-

Fluorescently labeled ubiquitin probe (e.g., Ub-TAMRA)

-

FP Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

Test compounds dissolved in DMSO

-

96-well or 384-well black, flat-bottom plates

-

Fluorescence plate reader with polarization filters.

-

-

Protocol:

-

Prepare serial dilutions of the test compounds in FP Assay Buffer.

-

In a microplate, add the test compounds to the appropriate wells.

-

Add a solution of UCH-L1 protein to all wells except those for the "probe alone" control.

-

Add the fluorescent ubiquitin probe to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

-

Measure fluorescence polarization using a plate reader.

-

3. Cell-Based Target Engagement Assay

Cellular thermal shift assays (CETSA) or similar methods can be used to confirm that a compound binds to UCH-L1 within a cellular context.[21][22][23][24]

-

Principle: The binding of a ligand (inhibitor) can stabilize the target protein, leading to an increase in its thermal stability. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble UCH-L1 remaining at each temperature is quantified, typically by Western blotting or ELISA.

-

Materials:

-

Cell line expressing UCH-L1 (e.g., a neuroblastoma or lung cancer cell line)

-

Cell culture medium and reagents

-

Test compounds dissolved in DMSO

-

PBS (phosphate-buffered saline)

-

Lysis buffer

-

Equipment for heating cell lysates (e.g., PCR machine)

-

SDS-PAGE and Western blotting reagents or ELISA kit for UCH-L1.

-

-

Protocol:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

-

Divide the cell suspension into aliquots and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

-

Lyse the cells and separate the soluble fraction by centrifugation.

-

Analyze the amount of soluble UCH-L1 in each sample by Western blotting or ELISA.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Key Signaling Pathways Involving UCH-L1

Understanding the signaling pathways in which UCH-L1 is involved is crucial for elucidating the mechanism of action of its inhibitors and their potential therapeutic effects.

UCH-L1 in Cancer Progression

In various cancers, UCH-L1 has been shown to act as both an oncogene and a tumor suppressor, depending on the cellular context. Its pro-oncogenic roles often involve the stabilization of key signaling proteins.[4][5]

UCH-L1 in Neurodegeneration

In the context of neurodegenerative diseases, UCH-L1 dysfunction is often associated with the accumulation of misfolded proteins and impaired protein clearance.

References

- 1. Positive Reciprocal Regulation of Ubiquitin C-Terminal Hydrolase L1 and β-Catenin/TCF Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Ubiquitin C-Terminal Hydrolase L1 in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UCHL1 acts as a colorectal cancer oncogene via activation of the β-catenin/TCF pathway through its deubiquitinating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ubiquitin C‑terminal hydrolase‑L1: A new cancer marker and therapeutic target with dual effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. The Ubiquitin Peptidase UCHL1 Induces G0/G1 Cell Cycle Arrest and Apoptosis Through Stabilizing p53 and Is Frequently Silenced in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. researchgate.net [researchgate.net]

- 14. assets.ctfassets.net [assets.ctfassets.net]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Flow chart - screening and optimisation of biologically active small molecules [research.uni-leipzig.de]

- 17. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 21. m.youtube.com [m.youtube.com]

- 22. Detection of Cellular Target Engagement for Small-Molecule Modulators of Striatal-Enriched Protein Tyrosine Phosphatase (STEP) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. m.youtube.com [m.youtube.com]

- 24. mdpi.com [mdpi.com]

The Multifaceted Role of UCH-L1 in Neuronal Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubiquitin C-terminal hydrolase L1 (UCH-L1) is one of the most abundant proteins in the brain, accounting for 1-5% of the total soluble protein in neurons.[1][2][3][4] This deubiquitinating enzyme plays a critical role in maintaining ubiquitin homeostasis, a process essential for protein degradation, synaptic function, and overall neuronal health.[5][6][7] Dysregulation of UCH-L1 activity has been implicated in a range of neurodegenerative disorders, including Alzheimer's and Parkinson's diseases, making it a compelling target for therapeutic intervention.[8][9] This technical guide provides an in-depth exploration of the core signaling pathways modulated by UCH-L1 in neurons, presents quantitative data on its expression and activity, and details key experimental protocols for its study.

Core Functions and Signaling Pathways of UCH-L1

UCH-L1 is a multifaceted enzyme with several key functions within the neuron. Its primary role is to maintain the pool of monomeric ubiquitin, which is crucial for the proper functioning of the ubiquitin-proteasome system (UPS).[5][10] Beyond this fundamental role, UCH-L1 is intricately involved in several critical signaling cascades that govern synaptic plasticity, protein synthesis, and cell survival.

Ubiquitin Recycling and Protein Homeostasis

The canonical function of UCH-L1 is its hydrolase activity, which cleaves ubiquitin from small C-terminal adducts, thereby replenishing the free ubiquitin pool.[1][6] This is vital for the continuous operation of the UPS, which is responsible for the degradation of misfolded or damaged proteins that could otherwise accumulate and lead to neurotoxicity.

Regulation of the mTOR Signaling Pathway

UCH-L1 has been shown to be a key regulator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central controller of cell growth, proliferation, and protein synthesis.[11][12] UCH-L1 can destabilize the mTORC1 complex by counteracting the ubiquitination of its component, Raptor.[11][13] This leads to a reduction in mTORC1 activity and a subsequent increase in mTORC2 activity, thereby influencing downstream signaling to Akt and S6 kinase.[11][13]

Modulation of TrkB Signaling and Synaptic Plasticity

Brain-derived neurotrophic factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), are critical for synaptic plasticity, learning, and memory.[9][14] UCH-L1 directly interacts with and deubiquitinates TrkB, thereby preventing its degradation and enhancing its signaling.[9][14] This leads to the activation of downstream pathways that are essential for long-term potentiation (LTP) and the maintenance of synaptic structure.[9][15]

Involvement in the PKA-CREB Signaling Pathway

UCH-L1 has also been implicated in the Protein Kinase A (PKA) and cAMP response element-binding protein (CREB) signaling pathway, which is crucial for learning and memory.[16] By maintaining UPS function, UCH-L1 is thought to regulate the levels of the PKA regulatory subunit, thereby influencing PKA activity and subsequent CREB phosphorylation.[16][17] Phosphorylated CREB acts as a transcription factor for genes involved in synaptic plasticity.

Quantitative Data on UCH-L1 in Neurons

A comprehensive understanding of UCH-L1's function requires quantitative analysis of its expression, activity, and effects on neuronal processes. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Cell/Tissue Type | Reference |

| Protein Abundance | 1-5% of total soluble protein | Brain | [1][2][3][4] |

| Subcellular Localization | ~50% active in total homogenate | Rat Brain | [1] |

| Primarily active in PSD fraction | Rat Brain | [1] | |

| Expression in Response to Stimuli | ~1.5-fold increase in activity | Cultured Neurons (NMDA stimulation) | [4] |

| Concentration in TBI | Serum (Survivors): 0.4 ng/mL (Cmax) | Human | [8] |

| Serum (Non-survivors): 2.0 ng/mL (Cmax) | Human | [8] | |

| CSF (Survivors): Median AUC 265 ng/mLmin | Human | [8] | |

| CSF (Non-survivors): Median AUC 2016 ng/mLmin | Human | [8] | |

| Overexpression Levels | 2-3-fold increase over endogenous levels | Transduced SNpc Neurons | [16] |

| Parameter | Effect of UCH-L1 Inhibition/Deficiency | Quantitative Change | Cell/Tissue Type | Reference |

| Synaptic Spine Density | Pharmacological inhibition (LDN) | ~50% reduction in spine number | Cultured Neurons | [1] |

| Postsynaptic Protein Levels | Pharmacological inhibition (LDN) | ~60% increase in PSD-95 levels | Cultured Neurons | [1][4] |

| UCH-L1 deficiency | ~70% increase in PSD-95 levels | Mouse Brain Homogenates | [1][4] | |

| UCH-L1 deficiency | ~47% increase in Shank levels | Mouse Brain Homogenates | [1][4] |

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in studying UCH-L1 signaling. This section provides detailed methodologies for key experiments.

Ubiquitin C-Terminal Hydrolase Activity Assay

This assay measures the enzymatic activity of UCH-L1 by monitoring the cleavage of a fluorogenic substrate.

Materials:

-

Recombinant UCH-L1 protein

-

Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.6), 150 mM NaCl, 10 mM DTT

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare a stock solution of Ub-AMC in DMSO.

-

Prepare serial dilutions of recombinant UCH-L1 in Assay Buffer.

-

Add 50 µL of each UCH-L1 dilution to the wells of the 96-well plate.

-

Initiate the reaction by adding 50 µL of Ub-AMC (final concentration 1 µM) to each well.

-

Immediately place the plate in a fluorometer pre-set to 37°C.

-

Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 5 minutes for 60 minutes.

-

Calculate the reaction velocity from the linear portion of the fluorescence curve.

Co-Immunoprecipitation (Co-IP) for UCH-L1 Interacting Proteins

Co-IP is used to identify proteins that interact with UCH-L1 in their native cellular environment.

Materials:

-

Cultured neurons or brain tissue

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors

-

Anti-UCH-L1 antibody (for IP)

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash Buffer: Lysis buffer with reduced detergent concentration (e.g., 0.1% NP-40)

-

Elution Buffer: 0.1 M Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Lyse cells or tissue in ice-cold Lysis Buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Pre-clear the lysate by incubating with control IgG and Protein A/G beads for 1 hour at 4°C.

-

Centrifuge and collect the pre-cleared supernatant.

-

Incubate the pre-cleared lysate with the anti-UCH-L1 antibody or control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for 2-4 hours at 4°C.

-

Pellet the beads and wash them 3-5 times with Wash Buffer.

-

Elute the protein complexes from the beads using Elution Buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against UCH-L1 and putative interacting partners.

Pull-Down Assay to Validate Protein-Protein Interactions

Pull-down assays are an in vitro method to confirm direct interactions between UCH-L1 and a putative binding partner.

Materials:

-

Purified recombinant GST-tagged UCH-L1 (bait)

-

Cell lysate or purified recombinant protein (prey)

-

Glutathione-agarose beads

-

Binding Buffer: PBS with 0.1% Triton X-100 and protease inhibitors

-

Wash Buffer: Binding Buffer with increasing salt concentrations (e.g., 150 mM to 500 mM NaCl)

-

Elution Buffer: 10 mM reduced glutathione (B108866) in 50 mM Tris-HCl (pH 8.0)

Procedure:

-

Incubate GST-UCH-L1 with glutathione-agarose beads for 1-2 hours at 4°C to immobilize the bait protein.

-

Wash the beads to remove unbound bait protein.

-

Incubate the beads with the cell lysate or purified prey protein for 2-4 hours at 4°C.

-

Wash the beads extensively with Wash Buffer to remove non-specific binders.

-

Elute the bound proteins with Elution Buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting for the presence of the prey protein.

Immunofluorescence for UCH-L1 and Synaptic Markers

This technique is used to visualize the subcellular localization of UCH-L1 in relation to synaptic structures.

Materials:

-

Cultured neurons on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.25% Triton X-100 in PBS

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary antibodies: anti-UCH-L1, anti-PSD-95 (postsynaptic marker), anti-synapsin I (presynaptic marker)

-

Fluorescently-labeled secondary antibodies

-

Mounting medium with DAPI

Procedure:

-

Fix cultured neurons with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific binding with Blocking Buffer for 1 hour.

-

Incubate with primary antibodies diluted in Blocking Buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently-labeled secondary antibodies diluted in Blocking Buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount the coverslips on microscope slides using mounting medium with DAPI.

-

Visualize using a confocal microscope.

Conclusion

UCH-L1 is a pivotal enzyme in neurons, with its influence extending far beyond simple ubiquitin recycling. Its intricate involvement in key signaling pathways such as mTOR, TrkB, and PKA-CREB underscores its importance in maintaining synaptic health and plasticity. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the complex roles of UCH-L1 in neuronal function and its potential as a therapeutic target in neurodegenerative diseases. Future research aimed at identifying novel substrates and further elucidating the regulatory mechanisms of UCH-L1 will undoubtedly pave the way for innovative therapeutic strategies.

References

- 1. Regulation of Synaptic Structure by Ubiquitin C-Terminal Hydrolase L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuronal Proteomic Analysis of the Ubiquitinated Substrates of the Disease-Linked E3 Ligases Parkin and Ube3a - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strategies for Monitoring “Ubiquitin C-Terminal Hydrolase 1” (Yuh1) Activity | Springer Nature Experiments [experiments.springernature.com]

- 4. Regulation of Synaptic Structure by Ubiquitin C-Terminal Hydrolase L1 | Journal of Neuroscience [jneurosci.org]

- 5. Biokinetic Analysis of Ubiquitin C-Terminal Hydrolase-L1 (UCH-L1) in Severe Traumatic Brain Injury Patient Biofluids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TrkB deubiquitylation by USP8 regulates receptor levels and BDNF-dependent neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ubiquitin C‐Terminal Hydrolase L1 (UCHL1), Beyond Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biokinetic analysis of ubiquitin C-terminal hydrolase-L1 (UCH-L1) in severe traumatic brain injury patient biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ubiquitin C-Terminal Hydrolase L1 (UCH-L1) Promotes Hippocampus-Dependent Memory via Its Deubiquitinating Effect on TrkB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BioKB - Publication [biokb.lcsb.uni.lu]

- 11. Ubiquitin hydrolase UCH-L1 destabilizes mTOR complex 1 by antagonizing DDB1-CUL4-mediated ubiquitination of raptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Walking the tightrope: UCH-L1 as an mTOR inhibitor and B-cell oncogene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ubiquitin Hydrolase UCH-L1 Destabilizes mTOR Complex 1 by Antagonizing DDB1-CUL4-Mediated Ubiquitination of Raptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Regulation of synaptic structure by ubiquitin C-terminal hydrolase L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Structure-Activity Relationship of UCH-L1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin C-terminal hydrolase L1 (UCH-L1) is a highly abundant deubiquitinating enzyme (DUB) primarily expressed in neurons, where it constitutes 1-5% of the total soluble protein. It plays a crucial role in maintaining ubiquitin homeostasis by hydrolyzing small C-terminal adducts of ubiquitin to generate ubiquitin monomers. Dysregulation of UCH-L1 activity has been implicated in a range of pathologies, including neurodegenerative diseases such as Parkinson's and Alzheimer's, as well as the progression and metastasis of various cancers. This dual role in disparate diseases has made UCH-L1 an attractive therapeutic target. This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of known UCH-L1 inhibitors, details key experimental protocols for their evaluation, and illustrates the signaling pathways modulated by UCH-L1.

Data Presentation: Quantitative Analysis of UCH-L1 Inhibitors

The development of potent and selective UCH-L1 inhibitors has led to the exploration of several chemical scaffolds. The following tables summarize the quantitative data for key inhibitor classes, providing a comparative overview of their potency and selectivity.

Table 1: Isatin (B1672199) O-acyl Oxime Derivatives

The isatin O-acyl oxime scaffold has been a significant area of focus for the development of reversible, active-site directed UCH-L1 inhibitors.

| Compound | UCH-L1 IC50 (µM) | UCH-L3 IC50 (µM) | Ki (µM) vs UCH-L1 | Notes |

| LDN-57444 | 0.88 | >10 | - | Widely used tool compound, but has shown chemical instability and off-target effects.[1][2] |

| Compound 30 | 0.80-0.94 | 17-25 | 0.40 | Reversible, competitive, and active site directed. |

| Compound 50 | 0.80-0.94 | 17-25 | - | |

| Compound 51 | 0.80-0.94 | 17-25 | - |

Table 2: Cyanopyrrolidine-Based Covalent Inhibitors

Cyanopyrrolidines represent a class of covalent inhibitors that target the catalytic cysteine (C90) of UCH-L1.

| Compound | UCH-L1 IC50 (nM) | UCH-L3 IC50 (µM) | In-cell IC50 (nM) | Notes |

| Compound 1 | 90 | >10 | 820 | Potent and selective covalent inhibitor. |

| IMP-1710 (2) | 38 | >10 | 110 | Alkyne-tagged analogue of Compound 1, used as an activity-based probe.[1][2] |

| IMP-1711 (3) | >100,000 | >10 | >10,000 | (R)-enantiomer of Compound 1, serving as a negative control.[1] |

| Compound 1 (Krabill et al.) | 670 | 6.4 | - | Shows ~10-fold selectivity for UCHL1 over UCHL3. |

Table 3: Fluoromethylketone-Based Covalent Inhibitors

Fluoromethylketones are another class of irreversible covalent inhibitors targeting the active site of UCHL1.

| Compound | UCH-L1 IC50 (µM) | UCHL3 Activity | k_inact/Ki (M⁻¹s⁻¹) | Notes |

| VAEFMK (1) | ~25 (after 2h) | No activity up to 200 µM | 288.05 | Parent compound, shows time-dependent inhibition. |

| Compound 34 | 7.7 | No observable activity | 810.0 | Optimized analog with improved potency. |

| Compound 36 | - | - | 208.4 |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of UCH-L1 inhibitors. Below are protocols for key experiments cited in UCH-L1 inhibitor research.

Ubiquitin-AMC Hydrolysis Assay

This fluorogenic assay is widely used to measure the enzymatic activity of UCH-L1 and assess the potency of inhibitors.

Principle: The substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), is non-fluorescent. Upon cleavage by UCH-L1, the highly fluorescent AMC is released. The rate of increase in fluorescence is directly proportional to the enzyme's activity.[3][4]

Materials:

-

Recombinant human UCH-L1 protein

-

Ub-AMC substrate (stock solution in DMSO)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.6), 0.5 mM EDTA, 5 mM DTT, 0.1 mg/ml ovalbumin

-

Test inhibitors (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 350-380 nm, Emission: 460 nm)

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare the 1x Assay Buffer.

-

Enzyme Preparation: Dilute the UCH-L1 enzyme to the desired final concentration (e.g., 80 pg/µl) in 1x Assay Buffer.[4]

-

Inhibitor Preparation: Prepare serial dilutions of the test inhibitors at a concentration 10-fold higher than the desired final concentration in 1x Assay Buffer. The final DMSO concentration should not exceed 1%.

-

Assay Setup:

-

To "Test Inhibitor" wells, add 25 µl of diluted UCHL1 and 5 µl of the 10x inhibitor solution.

-

To "Positive Control" wells, add 25 µl of diluted UCHL1 and 5 µl of Diluent Solution (assay buffer with DMSO).

-

To "Negative Control" (no enzyme) wells, add 25 µl of 1x Assay Buffer and 5 µl of Diluent Solution.

-

-

Pre-incubation: Incubate the plate at room temperature for 30 minutes with gentle agitation to allow the inhibitor to bind to the enzyme.[4]

-

Reaction Initiation: Dilute the Ub-AMC substrate stock (e.g., 400-fold) in 1x Assay Buffer. Initiate the enzymatic reaction by adding 20 µl of the diluted Ub-AMC substrate to all wells.

-

Measurement: Immediately begin reading the fluorescence intensity kinetically over a period of 30-60 minutes at room temperature, protected from light. Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 30 minutes).

-

Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves. Determine the percent inhibition for each inhibitor concentration relative to the positive control. Plot percent inhibition versus inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Fluorescence Polarization (FP) Assay

This assay is used to study the binding of inhibitors to UCH-L1 in a homogeneous format.

Principle: The assay measures the change in the rotational motion of a fluorescently labeled ubiquitin probe (e.g., Ub-Lys-TAMRA) upon binding to the larger UCH-L1 protein. A small, rapidly rotating fluorescent probe has a low polarization value. When bound to the much larger UCH-L1, its rotation slows down, resulting in a higher polarization value. An inhibitor that competes with the probe for binding to UCH-L1 will cause a decrease in the polarization signal.[1][2]

Materials:

-

Recombinant human UCH-L1 protein

-

Fluorescently labeled ubiquitin probe (e.g., Ub-Lys-TAMRA)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM DTT, 1 mg/mL CHAPS, 0.5 mg/mL bovine gamma globulin (BGG)

-

Test inhibitors (dissolved in DMSO)

-

384-well black, non-binding surface microplates

-

Fluorescence polarization plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of UCH-L1, fluorescent probe, and inhibitors in the assay buffer.

-

Assay Setup: In a 384-well plate, add the UCH-L1 enzyme and the test inhibitor at various concentrations.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at room temperature.

-

Reaction Initiation: Add the fluorescent ubiquitin probe to all wells to initiate the binding reaction.

-

Equilibration: Incubate the plate for a sufficient time to reach binding equilibrium.

-

Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore (e.g., for TAMRA, Excitation ~531 nm, Emission ~579 nm).

-

Data Analysis: The decrease in polarization signal is proportional to the displacement of the fluorescent probe by the inhibitor. Plot the change in millipolarization (mP) units against the inhibitor concentration and fit the data to determine the IC50 value.

Cellular Target Engagement Assay (HTRF)

This assay confirms that an inhibitor can bind to UCH-L1 within a cellular context.

Principle: A cell line stably expressing tagged UCH-L1 (e.g., FLAG-UCHL1) is used. The cells are treated with the inhibitor, then lysed. An activity-based probe that covalently binds to the active site of UCH-L1 (e.g., HA-Ub-VME) is added to the lysate. The amount of probe that binds to UCH-L1 is quantified using Homogeneous Time-Resolved Fluorescence (HTRF). HTRF uses two antibodies, one against the UCH-L1 tag (e.g., anti-FLAG) labeled with a donor fluorophore (e.g., Terbium cryptate) and another against the probe's tag (e.g., anti-HA) labeled with an acceptor fluorophore (e.g., d2). When both antibodies are bound to the UCH-L1-probe complex, the donor and acceptor are in close proximity, allowing for Förster Resonance Energy Transfer (FRET), which generates a specific signal. An effective inhibitor will occupy the active site, preventing the probe from binding and thus reducing the HTRF signal.[1][2]

Materials:

-

Cells stably expressing tagged UCH-L1 (e.g., Cal51-FLAG-UCHL1)

-

Test inhibitors

-

Activity-based probe (e.g., HA-Ub-VME)

-

Lysis buffer

-

HTRF detection antibodies (e.g., anti-FLAG-Tb and anti-HA-d2)

-

HTRF-compatible microplate reader

Procedure:

-

Cell Treatment: Plate the cells and treat with a serial dilution of the test inhibitor for a specified time (e.g., 1 hour).

-

Cell Lysis: Lyse the cells to release the intracellular contents.

-

Probe Labeling: Add the HA-Ub-VME probe to the cell lysates and incubate to allow for covalent modification of active UCH-L1.

-

HTRF Detection: Add the HTRF antibody pair to the lysates.

-

Measurement: After incubation, read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal). The decrease in the HTRF ratio indicates target engagement by the inhibitor. Plot the HTRF ratio against the inhibitor concentration to determine the in-cell IC50.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving UCH-L1 and a typical workflow for inhibitor discovery and validation.

UCH-L1 in the TGF-β Signaling Pathway

UCH-L1 has been shown to positively regulate the TGF-β signaling pathway. It can deubiquitinate the TGF-β type I receptor (TGFBR1), thereby preventing its degradation and enhancing downstream signaling through Smad proteins.[5]

References

- 1. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. The de-ubiquitinase UCH-L1 is an oncogene that drives the development of lymphoma in vivo by deregulating PHLPP1 and Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

UCH-L1 as a Therapeutic Target for Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ubiquitin C-terminal hydrolase L1 (UCH-L1) is a highly abundant deubiquitinating enzyme in the brain, playing a critical role in the ubiquitin-proteasome system (UPS) and maintaining ubiquitin homeostasis. Its association with Parkinson's disease (PD) is complex, with evidence suggesting both loss-of-function and gain-of-toxic-function mechanisms contributing to neurodegeneration. This technical guide provides an in-depth overview of UCH-L1's role in PD pathogenesis, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated cellular pathways. The multifaceted nature of UCH-L1, including its dual enzymatic activities, interaction with α-synuclein, and involvement in mitochondrial function and oxidative stress, presents both challenges and opportunities for the development of novel therapeutic strategies for Parkinson's disease.

Introduction: The Dual Role of UCH-L1 in Neuronal Health and Disease

Ubiquitin C-terminal hydrolase L1 (UCH-L1), also known as PARK5, is a key player in the cellular machinery that governs protein degradation.[1][2] Constituting up to 5% of the soluble protein in the brain, its primary functions are to process ubiquitin precursors and to cleave small ubiquitin adducts, thereby recycling ubiquitin monomers and ensuring the proper functioning of the ubiquitin-proteasome system (UPS).[1][2] However, the role of UCH-L1 extends beyond this canonical hydrolase activity. It has been shown to possess a dimerization-dependent ubiquitin ligase activity, which can influence the ubiquitination status of proteins like α-synuclein.[3] This dual functionality places UCH-L1 at a critical juncture in cellular pathways implicated in Parkinson's disease (PD).

Mutations in the UCHL1 gene have been linked to both increased and decreased risk of PD, although these associations can be controversial and population-dependent.[4][5][6] Furthermore, post-translational modifications and oxidative damage to UCH-L1 have been observed in idiopathic PD brains, suggesting a role for the protein in the sporadic form of the disease.[7] The intricate involvement of UCH-L1 in α-synuclein aggregation, mitochondrial homeostasis, and cellular stress responses makes it a compelling, albeit complex, therapeutic target for neurodegenerative disorders.[4][8][9]

Quantitative Data on UCH-L1 in Parkinson's Disease

A comprehensive understanding of UCH-L1 as a therapeutic target requires a quantitative assessment of its properties and the effects of its modulation. The following tables summarize key data from various studies.

Table 1: Biochemical Properties of UCH-L1 Variants and Inhibitors

| Parameter | Wild-Type UCH-L1 | I93M Mutant | S18Y Variant | LDN-57444 (Inhibitor) |

| Hydrolase Activity | Normal | ~50% reduction[10] | Slightly increased or comparable to WT[6][11] | Inhibits (IC₅₀: 0.88 µM, Kᵢ: 0.40 µM)[1][3][8][12][13] |

| Ligase Activity | Present (dimerization-dependent) | - | Reduced compared to WT[3][14] | - |

| Solubility | Soluble | Increased insolubility[15][16] | - | - |

| Selectivity | - | - | - | ~28-fold greater for UCH-L1 over UCH-L3[12] |

Table 2: Effects of UCH-L1 Modulation in Experimental Models

| Experimental Model | Modulation | Observed Effect on α-synuclein | Effect on Dopaminergic Neurons | Reference |

| Non-transgenic Primary Neurons | UCH-L1 inhibition (LDN-57444) | Increased α-synuclein levels and presynaptic accumulation. | - | [2][17] |

| α-synuclein Overexpressing Neurons | UCH-L1 inhibition (LDN-57444) | Decreased α-synuclein levels and enhanced synaptic clearance. | - | [2][17] |

| High-expressing I93M Transgenic Mice (20 weeks) | Expression of I93M mutant | - | Significant reduction in substantia nigra. | [15] |

| Low-expressing I93M Transgenic Mice + MPTP | Expression of I93M mutant | - | Profoundly reduced number. | [15] |

Signaling Pathways and Logical Relationships

The function of UCH-L1 is integrated into several critical cellular pathways. The following diagrams illustrate these relationships.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments in UCH-L1 research.

UCH-L1 Deubiquitinase Activity Assay (Ubiquitin-Rhodamine 110)

This assay measures the hydrolase activity of UCH-L1 by monitoring the fluorescence increase upon cleavage of a quenched substrate.

Materials:

-

Purified recombinant UCH-L1

-

Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a working solution of UCH-L1 in Assay Buffer.

-

Prepare serial dilutions of test compounds (e.g., inhibitors) in Assay Buffer.

-

To each well of the microplate, add the UCH-L1 solution.

-

Add the test compound or vehicle control to the respective wells.

-

Incubate the plate at room temperature for 15-30 minutes.

-

Prepare a working solution of Ub-Rho110 in Assay Buffer.

-

Initiate the reaction by adding the Ub-Rho110 solution to all wells.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[18][19]

-

Monitor the fluorescence kinetically for 30-60 minutes.

-

Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

In Vitro α-synuclein Aggregation Assay (Thioflavin T)

This assay monitors the formation of amyloid-like fibrils of α-synuclein, which is a hallmark of Parkinson's disease.

Materials:

-

Purified recombinant α-synuclein monomer

-

Aggregation Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Thioflavin T (ThT) stock solution

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence detection and shaking capabilities

Procedure:

-

Prepare a solution of α-synuclein monomer in Aggregation Buffer to a final concentration of 35-70 µM.[20]

-

If testing the effect of UCH-L1, add purified UCH-L1 (wild-type or mutant) to the α-synuclein solution.

-

Add ThT to a final concentration of 10-20 µM.

-

Pipette the mixture into the wells of the microplate.

-

Seal the plate to prevent evaporation.

-

Incubate the plate in a plate reader at 37°C with continuous shaking.

-

Measure ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals.

-

Plot fluorescence intensity versus time to monitor the kinetics of aggregation.

Cell Viability Assay (MTT) in SH-SY5Y Cells

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, for instance, after treatment with neurotoxins or compounds modulating UCH-L1.

Materials:

-

SH-SY5Y neuroblastoma cells

-

Cell culture medium

-

Test compounds (e.g., UCH-L1 inhibitors, neurotoxins)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24-48 hours).

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[21]

-

Carefully remove the medium.

-

Add solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[22][23]

-

Calculate cell viability as a percentage of the untreated control.

Measurement of Mitochondrial Membrane Potential

This method uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to assess the mitochondrial membrane potential in live cells.

Materials:

-

Cultured neuronal cells

-

Tyrode's buffer

-

TMRM stock solution

-

Fluorescence microscope

Procedure:

-

Wash cultured neurons three times with Tyrode's buffer.

-

Prepare a 20 nM TMRM working solution in Tyrode's buffer.

-

Incubate the neurons with the TMRM solution for 45 minutes at room temperature in the dark.[24]

-

Mount the culture dish on the microscope stage.

-

Image the TMRM fluorescence using an appropriate filter set (e.g., excitation ~548 nm, emission ~573 nm).

-

To validate the measurement, a mitochondrial uncoupler like FCCP can be added to induce depolarization, which should result in a decrease in TMRM fluorescence.[25]

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to measure intracellular ROS levels.

Materials:

-

Cultured cells (e.g., SH-SY5Y)

-

Serum-free cell culture medium

-

H2DCFDA stock solution

-

Positive control (e.g., H₂O₂)

-

Fluorescence microplate reader, flow cytometer, or fluorescence microscope

Procedure:

-

Culture cells in a suitable plate or dish.

-

Remove the culture medium and wash the cells with serum-free medium.

-

Prepare a working solution of H2DCFDA (typically 5-10 µM) in serum-free medium.

-

Load the cells with the H2DCFDA solution and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells to remove excess probe.

-

Add serum-free medium or buffer to the cells.

-

Treat the cells with experimental compounds. A positive control treated with H₂O₂ should be included.

-

Measure the fluorescence of the oxidized product, dichlorofluorescein (DCF), at an excitation wavelength of ~495 nm and an emission wavelength of ~529 nm.[26]

Therapeutic Strategies Targeting UCH-L1

The complex role of UCH-L1 in PD suggests several potential therapeutic avenues:

-

Inhibition of UCH-L1: In scenarios where a gain-of-toxic-function of UCH-L1 (e.g., enhanced ligase activity or aggregation propensity of mutants) is pathogenic, specific inhibitors could be beneficial. However, the differential effects of inhibitors on α-synuclein levels in normal versus pathological conditions highlight the need for a nuanced approach.[2][17] Inhibition of UCH-L1 has also been shown to activate autophagy, which could promote the clearance of aggregated proteins.[13][26]

-

Activation of UCH-L1: Conversely, if a loss of hydrolase activity and impaired UPS function are the primary drivers of neurodegeneration, activating UCH-L1 could be a viable strategy. This could help restore ubiquitin homeostasis and enhance the clearance of misfolded proteins.

-

Modulation of UCH-L1 Post-Translational Modifications: Preventing detrimental modifications, such as oxidation or nitrosylation, that inactivate UCH-L1 or promote its aggregation could preserve its neuroprotective functions.[7][17]

-